2-氨基-2-(萘-2-基)乙酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride is a chemical compound that is not directly described in the provided papers. However, the papers do discuss related naphthalene derivatives and their synthesis, which can provide insights into the properties and synthesis of similar compounds. These naphthalene derivatives are often used as intermediates in the synthesis of more complex molecules, such as pharmaceuticals and dyes .

Synthesis Analysis

The synthesis of naphthalene derivatives typically involves multiple steps, including acylation, bromination, and specific reactions like the Bucherer Berg's reaction. For instance, the synthesis of 6-acetamino-4-hydroxy-2-naphthalenesulfonic acid from γ-acid and acetic anhydride achieved a high yield under optimal conditions, indicating that acylation reactions with naphthalene compounds can be highly efficient . Similarly, the synthesis of amino 2 (5-bromo-6-methoxy-2-naphthyl) propionic acid involved bromination and acylation steps, achieving a high yield in the initial bromination . These studies suggest that the synthesis of 2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride would likely involve similar steps, potentially including acylation of a naphthalene derivative followed by the introduction of an amino group.

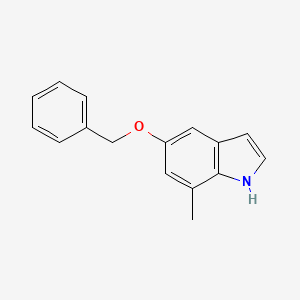

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is typically confirmed using spectroscopic methods such as FT-IR, as seen in the synthesis of 6-acetamino-4-hydroxy-2-naphthalenesulfonic acid . The structure of these compounds is characterized by the presence of a naphthalene ring, which imparts specific chemical properties and reactivity patterns. The exact structure of 2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride would include an amino group and an acetic acid moiety attached to the naphthalene ring, which would influence its reactivity and physical properties.

Chemical Reactions Analysis

The chemical reactions involving naphthalene derivatives are diverse and can be tailored to achieve specific functionalizations. For example, the Bucherer Berg's reaction is a method to introduce amino groups into aromatic compounds, which could be relevant for the synthesis of amino-functionalized naphthalene derivatives . The Curtius reaction, as used in the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, is another example of a reaction that introduces amino groups . These reactions are crucial for building the molecular complexity needed for the desired properties of the final product.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride are not directly reported in the provided papers, we can infer that the compound would exhibit properties typical of aromatic amino acids. These properties include solubility in water and organic solvents, which would be influenced by the presence of the hydrochloride salt form. The compound's melting point, boiling point, and stability would be determined by its molecular structure, particularly the interactions between the naphthalene ring and the amino and acetic acid groups. Spectroscopic techniques would be essential for characterizing these properties and confirming the purity of the synthesized compound.

科学研究应用

合成和抗癌评价

一项研究重点关注使用2-(萘-1-基甲基/萘-2-氧基甲基)-1H-苯并咪唑-1-基]乙酰肼(衍生自邻苯二胺和萘-1-乙酸/2-萘氧乙酸)合成1,3,4-恶二唑衍生物。对这些化合物进行了抗癌活性评估,其中一种对乳腺癌细胞系表现出显着的活性 (Salahuddin等人,2014).

荧光衍生化

另一条研究途径涉及将3-(萘-1-基氨基)丙酸与氨基酸偶联,以评估其作为荧光衍生化剂的潜力。衍生物表现出强荧光,使其适用于生物测定 (Frade等人,2007).

抗惊厥活性

对新型萘-2-基乙酸酯和1,6-二硫-4,9-二氮杂螺[4.4]壬烷-3,8-二酮衍生物的研究显示出潜在的抗惊厥活性。这些化合物被合成并测试了其延迟士的宁诱发的癫痫发作的能力,其中一些显示出有希望的结果 (Ghareb等人,2017).

抗帕金森筛选

一项关于合成新型2-(萘-1-基)-N-[2-取代(4-氧代噻唑烷-3-基)]乙酰胺衍生物的研究调查了它们的抗帕金森活性。这些化合物在体内模型中表现出显着的活性,表明它们有潜力在抗帕金森药理学中进一步探索 (Gomathy等人,2012).

通用的保护基

已经报道了使用2-萘甲基(NAP)作为一种通用的氨基保护基,展示了其在温和条件下的高效率和化学选择性裂解。这突出了其在合成具有复杂官能团的化合物中的效用 (Godin等人,2003).

作用机制

Target of Action

It is known that this compound is used in the synthesis of biologically active organic compounds . The specific targets would depend on the final compound synthesized using 2-Amino-2-(naphthalen-2-YL)acetic acid hydrochloride as a precursor.

Mode of Action

As a precursor in the synthesis of biologically active compounds, its mode of action would be determined by the specific interactions of the final compound with its biological targets .

Biochemical Pathways

As a precursor in the synthesis of biologically active compounds, the affected pathways would be determined by the specific interactions of the final compound with its biological targets .

Pharmacokinetics

These properties would be determined by the specific characteristics of the final compound synthesized using 2-Amino-2-(naphthalen-2-YL)acetic acid hydrochloride as a precursor .

Result of Action

As a precursor in the synthesis of biologically active compounds, its effects would be determined by the specific interactions of the final compound with its biological targets .

Action Environment

These factors would be determined by the specific characteristics of the final compound synthesized using 2-Amino-2-(naphthalen-2-YL)acetic acid hydrochloride as a precursor .

安全和危害

2-Amino-2-(naphthalen-2-YL)acetic acid hydrochloride is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

属性

IUPAC Name |

2-amino-2-naphthalen-2-ylacetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2.ClH/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,11H,13H2,(H,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWXXGCAWFXWAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646954 |

Source

|

| Record name | Amino(naphthalen-2-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(naphthalen-2-YL)acetic acid hydrochloride | |

CAS RN |

433292-03-6 |

Source

|

| Record name | Amino(naphthalen-2-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B1292596.png)